2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide
Description
2-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an amino group at the 2-position and a pyridin-3-ylmethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₂N₄O₂S, with a molar mass of 292.32 g/mol (inferred from structural analogs) . The pyridine moiety may enhance solubility and binding affinity to biological targets compared to purely aromatic substituents .
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H13N3O2S/c13-11-5-1-2-6-12(11)18(16,17)15-9-10-4-3-7-14-8-10/h1-8,15H,9,13H2 |
InChI Key |
ZVFURJSPIFYAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with pyridine-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of different derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Findings
Anticancer Activity: Chlorobenzoyl-indolylideneamino derivatives (Compounds 9 and 18) exhibit moderate cytotoxicity against cancer cell lines (IC₅₀ = 35–90 μg/mL), though less potent than 5-fluorouracil (5-FU, IC₅₀ < 10 μg/mL) . The pyridinylmethyl group in the target compound may improve target specificity compared to bulkier substituents (e.g., indolylideneamino), but direct cytotoxic data is lacking.
Enzyme Inhibition: Piperazine-containing sulfonamides (e.g., Compound 5a) show strong carbonic anhydrase I inhibition (Ki = 12 nM) due to interactions with the enzyme’s hydrophobic pocket . The amino group in the target compound could mimic zinc-binding motifs in carbonic anhydrase inhibitors, but experimental validation is required.
Anti-inflammatory Potential: Sulfonamides with pyrimidinyl or isoxazolyl groups (e.g., Compounds A and C in ) exhibit anti-inflammatory effects comparable to diclofenac and indomethacin . The pyridine ring in the target compound may enhance solubility, aiding bioavailability in inflammatory models.
Synthetic Accessibility: The target compound can likely be synthesized via nucleophilic substitution of 2-aminobenzenesulfonyl chloride with 3-(aminomethyl)pyridine, analogous to methods in and .
Biological Activity
2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structural features suggest that it may exhibit significant pharmacological properties, including antibacterial, anticancer, and antiprotozoal activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Molecular Formula : C12H12N2O2S
Molecular Weight : 252.30 g/mol
IUPAC Name : 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide
CAS Number :
The biological activity of 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Cytotoxic Effects on Cancer Cells : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Antiparasitic Activity : Similar compounds have demonstrated efficacy against protozoan parasites, potentially through the disruption of metabolic pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide, exhibit significant antibacterial properties. A study demonstrated that related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide | E. coli | 32 µg/mL |
| 2-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| PC-3 (Prostate Cancer) | 12.8 |
Case Studies
-
Antileishmanial Activity
A study investigated the effects of similar sulfonamide derivatives on Leishmania donovani, the causative agent of visceral leishmaniasis. The results indicated that these compounds significantly reduced parasite viability in infected macrophages.- In Vitro Results :
- Promastigote IC50 : 38.5 µg/mL
- Intracellular Amastigote IC50 : 86.4 µg/mL
- Toxicity to Macrophages : Minimal at concentrations up to 120 µg/mL.
- In Vitro Results :
-
Combination Therapy
Research has shown that combining sulfonamides with traditional antileishmanial drugs like amphotericin B can improve therapeutic outcomes against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
